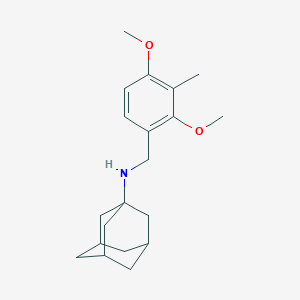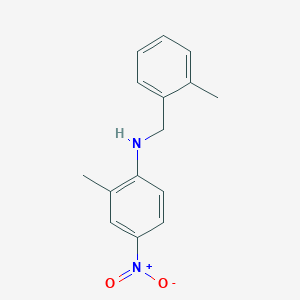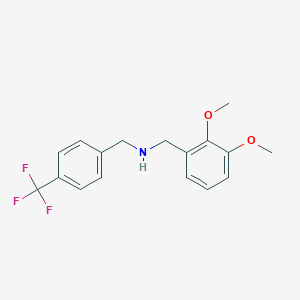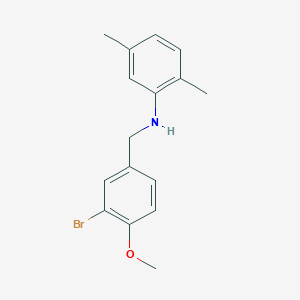
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE is a complex organic compound with the molecular formula C20H29NO2 and a molecular weight of 315.4 g/mol. This compound is characterized by its unique tricyclic structure, which includes a tricyclo[3.3.1.1~3,7~]decane core and a benzylamine moiety substituted with methoxy and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE typically involves multiple steps, starting with the preparation of the tricyclo[3.3.1.1~3,7~]decane core. This can be achieved through a Diels-Alder reaction followed by hydrogenation. The benzylamine moiety is then introduced via a nucleophilic substitution reaction, where the benzylamine is reacted with the tricyclo[3.3.1.1~3,7~]decane derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as automated systems for the nucleophilic substitution reaction to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylamine moiety can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(1-ADAMANTYL)-N-(2,4-DIMETHOXY-3-METHYLBENZYL)AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2,
Propiedades
Fórmula molecular |
C20H29NO2 |
|---|---|
Peso molecular |
315.4g/mol |
Nombre IUPAC |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H29NO2/c1-13-18(22-2)5-4-17(19(13)23-3)12-21-20-9-14-6-15(10-20)8-16(7-14)11-20/h4-5,14-16,21H,6-12H2,1-3H3 |
Clave InChI |
JDLPYLDGTFDZFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC |
SMILES canónico |
CC1=C(C=CC(=C1OC)CNC23CC4CC(C2)CC(C4)C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Cyanobenzyl)sulfanyl]-6-thien-2-yl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B405833.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-phenylbenzamide](/img/structure/B405838.png)

![1,6,8-TRICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B405841.png)


![N-{[5-bromo-2-(methyloxy)phenyl]methyl}-3,4-dimethylaniline](/img/structure/B405846.png)

![N-{[2,5-dimethyl-4-(methyloxy)phenyl]methyl}-N-tricyclo[3.3.1.1~3,7~]dec-1-ylamine](/img/structure/B405848.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-3,5-dimethylaniline](/img/structure/B405850.png)


![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B405853.png)
